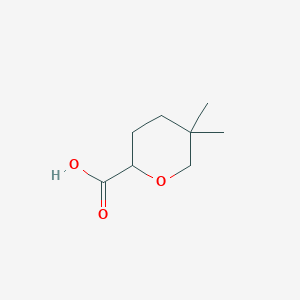

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5,5-Dimethyltetrahydro-2H-pyran-2-one” is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . It’s also known as “Tetrahydro-2H-pyran-2-carboxylic acid” with a CAS Number: 51673-83-7 .

Synthesis Analysis

The synthesis of 2H-pyrans, including 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid, involves various methods. One classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel .

Molecular Structure Analysis

The structure of synthesized 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was investigated by the single crystal X-ray diffraction analysis method. It was established that the molecule of the acid exists in the form of the endo isomer while the single crystal exists as a racemate of the two enantiomeric endo stereomers .

Chemical Reactions Analysis

The chemical reactions involving 2H-pyrans are diverse. For instance, biomass-derived 2,5-furandicarboxylic acid was valorized by conversion to 1,4-naphthalenedicarboxylic acid via benzyne-cycloaddition and reductive aromatization in 66% overall yield (four steps) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5-Dimethyltetrahydro-2H-pyran-2-one include an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . Tetrahydro-2H-pyran-2-carboxylic acid has a molecular weight of 130.14 and is stored in a dry room at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5,5-dimethyloxane-2-carboxylic acid (also known as 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid), focusing on six unique applications:

Pharmaceutical Intermediates

5,5-Dimethyloxane-2-carboxylic acid is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for the development of drugs targeting a range of diseases, including metabolic disorders and cardiovascular diseases .

Organic Synthesis

This compound is valuable in organic synthesis due to its stability and reactivity. It can be used to create complex organic molecules through various chemical reactions, such as esterification and amidation. This makes it a crucial component in the development of new synthetic methodologies .

Polymer Chemistry

In polymer chemistry, 5,5-dimethyloxane-2-carboxylic acid serves as a monomer for the production of specialized polymers. These polymers can have unique properties, such as enhanced thermal stability and mechanical strength, making them suitable for advanced material applications .

Catalysis

The compound is also used in catalysis, particularly as a ligand in metal-catalyzed reactions. Its ability to stabilize metal complexes makes it useful in various catalytic processes, including hydrogenation and cross-coupling reactions. This application is crucial for the development of more efficient and selective catalysts .

Biochemical Research

In biochemical research, 5,5-dimethyloxane-2-carboxylic acid is used as a probe to study enzyme mechanisms and interactions. Its structural features allow it to mimic natural substrates, providing insights into enzyme activity and inhibition. This is important for understanding biological processes and developing enzyme inhibitors .

Material Science

The compound finds applications in material science, particularly in the development of new materials with specific properties. For example, it can be used to create materials with enhanced conductivity or specific optical properties. This is valuable for the development of advanced electronic and photonic devices .

Safety And Hazards

Future Directions

The future directions for the research and application of 2H-pyrans, including 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid, are promising. For instance, the synthesis and characterization of novel N-modified hybrid analogues of hemorphins containing a C-5 substituted hydantoin residue as potential anticonvulsants and for the blockade of sodium channels have been presented .

properties

IUPAC Name |

5,5-dimethyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)4-3-6(7(9)10)11-5-8/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXETTWDZHOKXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2841141.png)

![3,3'-Dimethyl-1-(4-pheny-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2841142.png)

![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)

![4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2841146.png)

![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)

![Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2841156.png)